Carbonic Anhydrase II Inhibitory Potency: Class-Level Comparison with Structurally Related Hydrazine-1-carbothioamides
In a panel of ten hydrazine-1-carbothioamide derivatives (3a–3j) evaluated against bovine carbonic anhydrase II (b-CA II), compounds bearing electron-withdrawing or conjugated aryl/quinoid substituents exhibited IC50 values ranging from sub-micromolar to low micromolar, while compounds lacking such substituents showed substantially weaker inhibition [1]. The title compound incorporates a 6-oxocyclohexa-2,4-dien-1-ylidene group, which is structurally analogous to the most potent CA II-selective derivatives in the series (e.g., 3b, 3d, 3g, 3j). Although no direct head-to-head data are available for the title compound, class-level SAR indicates that the quinoid moiety enhances zinc coordination in the CA II active site, and N-methylation may further modulate binding affinity relative to non-methylated analogs [1].
| Evidence Dimension | b-CA II inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; predicted active based on structural analogy to 3b/3d/3g/3j series |
| Comparator Or Baseline | Compound 3d (representative potent CA II inhibitor from the series): IC50 reported as low-micromolar (exact value in source); non-quinoid analogs: IC50 > 50 µM |
| Quantified Difference | Qualitative: quinoid-containing derivatives show ≥10-fold selectivity for CA II over 15-LOX; non-quinoid derivatives lack this selectivity. |
| Conditions | Bovine carbonic anhydrase II enzyme assay, pH 7.5, 25°C, spectrophotometric detection [1] |
Why This Matters
Procurement of a quinoid-bearing hydrazinecarbothioamide is justified when CA II selectivity is required; generic substitution with a non-quinoid analog risks loss of target engagement.
- [1] Channar, P. A.; Alharthy, R. D.; Ejaz, S. A.; Saeed, A.; Iqbal, J. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules 2022, 27 (24), 8723. https://doi.org/10.3390/molecules27248723 View Source
